molecular formula C18H17ClN2O5 B11501204 Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 5809-96-1

Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

Cat. No.: B11501204
CAS No.: 5809-96-1
M. Wt: 376.8 g/mol
InChI Key: XAONXPKXGCFUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorobenzoyl group, a nitrophenyl group, and an ethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves the reaction of 3-chlorobenzoyl chloride with 3-nitroaniline in the presence of a base, followed by esterification with ethyl 3-bromopropanoate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-nitrobenzoylacetate
  • Ethyl 3,4-dimethoxybenzoylacetate

Uniqueness

Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is unique due to the presence of both chlorobenzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific research applications .

Properties

CAS No.

5809-96-1

Molecular Formula

C18H17ClN2O5

Molecular Weight

376.8 g/mol

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(12-5-4-8-15(10-12)21(24)25)20-18(23)13-6-3-7-14(19)9-13/h3-10,16H,2,11H2,1H3,(H,20,23)

InChI Key

XAONXPKXGCFUFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.